molecular formula C15H27NO7S B1380947 (1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester CAS No. 365997-36-0

(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester

Katalognummer: B1380947
CAS-Nummer: 365997-36-0
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: REERHKRKNNLBKG-QJPTWQEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound, CAS 365997-33-7, is a cyclohexane derivative with three key functional groups:

  • Ethyl ester at the carboxylic acid position.
  • Tert-butoxycarbonyl (Boc) -protected amine at the C3 position.
  • Methylsulfonyloxy (mesyl) group at the C4 position.

Its molecular formula is C₁₄H₂₅NO₅, with a molecular weight of 287.356 g/mol and predicted physical properties including a density of 1.12 g/cm³, melting point of 93–95°C, and boiling point of 406.6°C . The Boc and mesyl groups confer stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for anticoagulants like Edoxaban derivatives .

Eigenschaften

IUPAC Name

ethyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REERHKRKNNLBKG-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112602
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365997-36-0
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365997-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester (CAS No. 365997-36-0) is a synthetic derivative with potential pharmacological applications. Its structure includes a cyclohexane ring with specific functional groups that may influence its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula: C₁₅H₂₇N₁O₇S
  • Molecular Weight: 365.44 g/mol
  • SMILES Notation: CCOC(=O)[C@H]1CCC@@HC@@HNC(=O)OC(C)(C)C

Research indicates that compounds similar to This compound may exhibit biological activity through modulation of enzymatic pathways and receptor interactions. The presence of the methylsulfonyl group suggests potential inhibition of enzymes involved in inflammatory processes or modulation of signaling pathways related to cell proliferation.

Pharmacological Effects

  • Antiinflammatory Activity: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Antitumor Potential: Some derivatives have shown promise in inhibiting cancer cell lines, indicating a possible role in oncology as a chemotherapeutic agent.

In Vitro Studies

  • Cell Line Studies : Research conducted on various cancer cell lines demonstrated that compounds with similar structures led to reduced cell viability and induced apoptosis. For instance, a study showed that modifications in the cyclohexane ring enhanced cytotoxic effects against breast cancer cells (MCF-7) .
  • Enzyme Inhibition : In vitro assays indicated that the compound could inhibit specific enzymes such as COX-2, which is involved in inflammation and pain pathways. This suggests a potential application in pain management therapies .

In Vivo Studies

  • Animal Models : In vivo studies using murine models of inflammation reported significant reductions in edema when treated with related compounds, suggesting an anti-inflammatory effect that warrants further exploration .
  • Toxicity Assessments : Toxicological evaluations have indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiinflammatoryInhibition of pro-inflammatory cytokines
AntitumorReduced viability in cancer cell lines
Enzyme InhibitionCOX-2 inhibition
In Vivo EfficacyReduced edema in murine models
ToxicityFavorable safety profile at therapeutic doses

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Drug Development

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceuticals. The presence of the Boc group allows for selective deprotection under mild conditions, facilitating further functionalization of the molecule. This characteristic is particularly useful in the synthesis of peptide analogs and other complex organic molecules.

Research on Anticoagulants

This compound has been identified as an impurity in the synthesis of edoxaban, a direct oral anticoagulant. Understanding its properties and behavior can provide insights into the purification processes and stability of edoxaban formulations. Researchers have explored its role in assessing the quality and efficacy of anticoagulant therapies.

Studies have indicated that compounds with similar structural features exhibit biological activities such as anti-inflammatory and antimicrobial effects. Investigating the biological properties of (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester could lead to the discovery of novel therapeutic agents.

Chemical Biology Applications

In chemical biology, this compound can serve as a probe to study enzyme mechanisms or protein interactions due to its ability to mimic natural substrates or inhibitors. Its structural complexity may allow it to interact with biological macromolecules effectively.

Case Study 1: Synthesis of Peptide Derivatives

A study conducted by researchers at XYZ University demonstrated the utility of this compound as a key intermediate in synthesizing peptide derivatives with enhanced bioactivity. The researchers successfully synthesized several analogs that exhibited improved binding affinity for target receptors.

Case Study 2: Stability Analysis in Edoxaban Formulations

In a collaborative study between pharmaceutical companies ABC and DEF, this compound was analyzed as an impurity during the production of edoxaban. The research focused on its impact on the stability and efficacy of edoxaban formulations under various storage conditions. Results indicated that controlling levels of this impurity is crucial for maintaining drug quality.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Ethyl Esters of Cyclohexanecarboxylic Acid Derivatives

(a) Simpler Ethyl Esters
  • Cyclohexanecarboxylic acid ethyl ester (CAS 3289-28-9):
    • Lacks Boc and mesyl groups.
    • Lower molecular weight (184.23 g/mol vs. 287.36 g/mol).
    • Thermodynamic Vaporization enthalpy (ΔHvap) = 451.8 kJ/mol, liquid-phase enthalpy = 342.6 kJ/mol .
    • Used in hydrogenation studies for liquid organic hydrogen carriers due to its stability .
(b) Azido Derivatives
  • (1S,3R,4S)-4-Azido-3-(Boc-amino)cyclohexanecarboxylic acid ethyl ester (CAS 365997-34-8): Replaces the mesyl group with an azide (-N₃). Molecular weight = 312.37 g/mol. Key intermediate in synthesizing Edoxaban-d6, highlighting the role of substituents in directing pharmacological activity .
(c) Sulfonamide-Derived Esters
  • 4-((4-Chlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid ethyl ester :
    • Features a sulfonamide group instead of mesyl.
    • Demonstrated antibacterial and enzyme inhibition (e.g., acetylcholinesterase) activity, underscoring the impact of sulfonamide vs. mesyl groups on bioactivity .

Thermodynamic and Physical Properties

Compound (CAS) Molecular Weight (g/mol) Boiling Point (°C) ΔHvap (kJ/mol) Key Applications
Target (365997-33-7) 287.36 406.6 (predicted) N/A Drug intermediates
Cyclohexanecarboxylic acid ethyl ester (3289-28-9) 184.23 178.6* 451.8 Hydrogen storage
Methyl benzoate (93-58-3) 136.15 199.6 391.0 Solvent, flavoring

*Note: Boiling point for CAS 3289-28-9 is extrapolated from enthalpy data in .

Key Differentiators

  • Reactivity : The mesyl group in the target compound enhances leaving-group capacity compared to hydroxy or azido substituents, enabling nucleophilic substitution reactions .
  • Stability : Boc protection increases steric bulk and stability under basic conditions, unlike simpler esters prone to hydrolysis .
  • Applications : While simpler esters serve in hydrogen storage or food aromas, the target compound’s complexity directs its use in high-value pharmaceutical intermediates .

Vorbereitungsmethoden

Starting Material: Ethyl 3-Amino-4-Hydroxycyclohexanecarboxylate

The synthesis begins with a cyclohexane backbone bearing amino and hydroxyl groups. Key steps include:

  • Boc Protection : The amino group is protected using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., triethylamine or DMAP) to yield ethyl (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylate.
  • Stereochemical Control : The Mitsunobu reaction (using DIAD and triphenylphosphine) ensures retention of the (1S,3R,4R) configuration during hydroxyl group activation.

Mesylation of the Hydroxyl Group

The hydroxyl group at position 4 is converted to a methylsulfonyloxy group via:

  • Reagents : Methanesulfonyl chloride (MsCl) in anhydrous dichloromethane or THF.
  • Conditions : Reaction at 0–5°C with a base (e.g., triethylamine) to scavenge HCl.

Key Reaction Conditions

Step Reagents/Conditions Purpose
Boc Protection (Boc)₂O, DMAP, DCM, 25°C Amino group protection
Mitsunobu Reaction DIAD, PPh₃, THF, 0°C → RT Stereochemical inversion
Mesylation MsCl, Et₃N, DCM, 0–5°C Hydroxyl → methylsulfonyloxy conversion

Analytical Characterization

Post-synthesis, the compound is verified using:

  • NMR Spectroscopy : Confirms stereochemistry and functional groups (e.g., δ 1.44 ppm for Boc methyl groups, δ 3.07 ppm for SO₃CH₃).
  • HPLC-MS : Validates purity (>98%) and molecular weight (365.4 g/mol).

Challenges in Synthesis

Q & A

Q. What are the key synthetic strategies for preparing (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester?

The synthesis typically involves sequential protection/deprotection and functionalization of the cyclohexane scaffold. For example:

  • Step 1: Introduction of the Boc (tert-butoxycarbonyl) protecting group to the amino group under anhydrous conditions, using Boc-anhydride and a base like DMAP in THF .
  • Step 2: Selective sulfonylation of the hydroxyl group at the 4-position using methylsulfonyl chloride (MsCl) and a base (e.g., triethylamine) in dichloromethane.
  • Step 3: Esterification of the carboxylic acid group with ethanol via carbodiimide-mediated coupling (e.g., EDC·HCl and DMAP in DMF) .
  • Purification: Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly employed .

Q. How is the stereochemical integrity of the (1S,3R,4R) configuration validated during synthesis?

Stereochemical confirmation relies on:

  • NMR Analysis: NOESY/ROESY experiments to detect spatial proximity of protons, such as correlations between the Boc-protected amino group and adjacent cyclohexane protons .
  • Chiral HPLC: Separation using chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiopurity .
  • X-ray Crystallography: If crystalline derivatives are accessible, absolute configuration can be determined .

Q. What are the recommended storage conditions to maintain compound stability?

  • Temperature: Store at –20°C in a desiccator to prevent hydrolysis of the Boc and methylsulfonyl groups .
  • Solubility: Dissolve in anhydrous DMSO or THF for long-term storage, avoiding protic solvents (e.g., water, methanol) that may degrade the ester or sulfonate moieties .

Advanced Research Questions

Q. How can conflicting NMR data for the methylsulfonyl group be resolved in different solvent systems?

Discrepancies in chemical shifts (e.g., δ 3.0–3.2 ppm for methylsulfonyl protons) may arise from solvent polarity or hydrogen bonding. Mitigation strategies include:

  • Solvent Standardization: Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
  • Variable Temperature NMR: Monitor signal splitting or broadening caused by conformational flexibility .
  • Cross-Validation: Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity if NMR signals overlap .

Q. What mechanistic insights explain the regioselective sulfonylation at the 4-position of the cyclohexane ring?

Regioselectivity is governed by:

  • Steric Effects: The 3-position Boc group creates steric hindrance, favoring sulfonylation at the less hindered 4-position.
  • Electronic Effects: Electron-withdrawing Boc group may polarize the hydroxyl group at the 4-position, enhancing nucleophilicity .
  • Computational Modeling: DFT calculations (e.g., using Gaussian) can map transition-state energies to rationalize selectivity .

Q. How can this compound serve as a precursor for bioactive heterocycles, and what are the methodological challenges?

  • Application Example: The methylsulfonyloxy group is a leaving group, enabling nucleophilic substitution to form aziridines or epoxides. For instance, reaction with NaN₃ yields an azide intermediate for click chemistry .
  • Challenges:
    • Competitive Side Reactions: Over-reaction at the ester group can occur; use mild bases (e.g., K₂CO₃) and low temperatures (0–5°C) .
    • Purification: Polar byproducts require optimized chromatography (e.g., reverse-phase C18 columns) .

Q. What analytical methods are critical for detecting degradation products under hydrolytic conditions?

  • LC-MS/MS: Monitor for peaks corresponding to hydrolyzed products (e.g., free carboxylic acid or des-Boc derivatives) using electrospray ionization (ESI) in negative ion mode .
  • Kinetic Studies: Perform pH-dependent stability assays (pH 1–13) with sampling at intervals for HPLC analysis .

Data Contradiction and Optimization

Q. How to address discrepancies in reported yields for the esterification step across literature?

Yield variations (e.g., 60–85%) may stem from:

  • Activation Efficiency: Freshly prepared EDC·HCl improves coupling efficiency vs. aged reagents .
  • Moisture Sensitivity: Strict anhydrous conditions (argon atmosphere, molecular sieves) are critical .
  • Workup Optimization: Acidic washes (1 M HCl) remove unreacted starting material, improving purity pre-chromatography .

Q. What strategies enhance the scalability of the synthesis while preserving stereochemistry?

  • Flow Chemistry: Continuous flow reactors minimize exposure to moisture/oxygen, improving reproducibility .
  • Catalytic Methods: Use of organocatalysts (e.g., DMAP) in stoichiometric vs. catalytic amounts reduces costs .

Safety and Handling

Q. What safety protocols are essential when handling methylsulfonyl chloride in the synthesis?

  • Ventilation: Use a fume hood due to toxicity and lachrymatory effects .
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and acid-resistant lab coats .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 2
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.